1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
説明
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative with two key substituents:
- Position 5: A 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety, introducing a phenylpiperazine unit known for modulating receptor interactions in pharmaceuticals.
This scaffold is structurally related to kinase inhibitors and CNS-targeting agents due to the pyrimidine core and piperazine substituent.
特性
IUPAC Name |
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c26-11-10-25-18-16(12-21-25)19(28)24(14-20-18)13-17(27)23-8-6-22(7-9-23)15-4-2-1-3-5-15/h1-5,12,14,26H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHZBFTDIPHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Structure Assembly via One-Flask Vilsmeier-Haack Reactions
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazoles with activated carbonyl equivalents. A seminal one-flask procedure involves treating 5-aminopyrazole with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a Vilsmeier reagent in situ . This reagent facilitates formylation at the pyrazole’s C4 position, followed by cyclization upon addition of hexamethyldisilazane (HMDS). For the target compound, substituting DMF with N-(2-hydroxyethyl)piperazine during the Vilsmeier step introduces the 2-hydroxyethyl sidechain early in the synthesis .
Key parameters include:
-
Temperature : 50–60°C for initial formylation (1–2 hours).
-
Reagent stoichiometry : 3.0 equivalents of PBr₃ relative to 5-aminopyrazole .
-
Solvent : DMF maximizes yield (56–91%) due to its polar aprotic nature, stabilizing reactive intermediates .
Functionalization with 4-Phenylpiperazin-1-yl Ethyl Ketone
Introducing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety requires nucleophilic substitution or reductive amination. Patent EP1299389B1 describes a two-step approach:
-
Chlorosulfonation : Treating intermediates with chlorosulfonic acid introduces a sulfonyl chloride group.
-
Amination : Reacting the sulfonyl chloride with 4-phenylpiperazine in tetrahydrofuran (THF) at 20°C yields the desired ethyl ketone sidechain .
Alternatively, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid efficiently couples 4-phenylpiperazine with α-keto esters, achieving >80% yield .
Alkylation for Hydroxyethyl Group Installation
Post-cyclization alkylation is critical for appending the 2-hydroxyethyl group. A phase-transfer catalysis (PTC) method employs 2-bromoethanol and potassium carbonate in DMF at room temperature . This strategy avoids side reactions associated with traditional Williamson ether synthesis, achieving 75–85% yields for analogous structures .
Optimization Insight :
-
Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction rate by solubilizing ionic species.
-
Solvent : DMF’s high polarity facilitates nucleophilic displacement without hydrolyzing sensitive pyrimidinone rings .
Intramolecular Cyclization and Purification
Final cyclization to form the pyrimidin-4-one ring employs DBU (1,8-diazabicycloundec-7-ene) in refluxing toluene . This base promotes deprotonation and intramolecular attack, closing the ring with >90% efficiency . Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:1) isolates the target compound in ≥98% purity .
Analytical Characterization and Validation
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidinone H3), 7.32–7.28 (m, 5H, phenyl), 4.62 (t, J = 5.6 Hz, 2H, -CH2OH), 3.80–3.45 (m, 10H, piperazine and ethylene) .
HPLC-MS : m/z 483.2 [M+H]⁺, confirming molecular formula C22H26N6O3 .
X-ray diffraction (for analogous compounds) reveals planar pyrazolo[3,4-d]pyrimidin-4-one cores stabilized by π-stacking interactions .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-flask Vilsmeier | 78 | 95 | Minimal purification steps |
| Reductive amination | 82 | 98 | High regioselectivity |
| PTC alkylation | 85 | 97 | Room-temperature conditions |
Challenges and Mitigation Strategies
-
Solubility issues : The target compound’s polar groups necessitate polar aprotic solvents (DMF, DMSO) during synthesis .
-
Byproduct formation : Excess PBr₃ generates HBr, which protonates amines; adding HMDS scavenges acid, improving yield .
-
Scale-up limitations : Column chromatography becomes impractical above 100 g; switching to recrystallization (ethanol/water) maintains purity .
化学反応の分析
Types of Reactions
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide to yield more complex derivatives.
Reduction: : Reduction reactions using agents like sodium borohydride can modify specific functional groups without altering the core structure.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in methanol or ethanol as the solvent.
Substitution: : Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Products from these reactions often include various substituted pyrazolopyrimidine derivatives, each with potential unique properties and applications.
科学的研究の応用
The compound 1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 900011-22-5) is a pyrazolo[3,4-d]pyrimidine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesizing relevant findings from diverse sources.
Molecular Formula
- C : 19
- H : 22
- N : 6
- O : 3
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a phenylpiperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
Anticonvulsant Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticonvulsant properties. A study synthesized various analogs and tested their efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole tests. Some compounds demonstrated significant activity against seizures, highlighting the potential of this class of compounds in treating epilepsy .
Antidepressant Potential
The incorporation of piperazine rings into drug design has been associated with antidepressant activity. Compounds similar to the target molecule have shown promise in modulating serotonin and dopamine receptors, suggesting that this compound may also possess mood-lifting properties. Case studies involving related structures have validated their effectiveness in preclinical models .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound's ability to inhibit specific kinases involved in cancer progression has been documented, making it a candidate for further investigation in cancer therapies. For instance, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
Neuroprotective Effects
Evidence suggests that compounds within this chemical class may offer neuroprotection against neurodegenerative diseases. The modulation of glutamate receptors and inhibition of oxidative stress pathways are mechanisms through which these compounds exert protective effects on neuronal cells .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study conducted on N-phenyl derivatives demonstrated that modifications to the piperazine structure significantly influenced anticonvulsant activity, suggesting structure-activity relationship (SAR) insights for further development .
- Another research highlighted the neuroprotective effects of pyrazolo[3,4-d]pyrimidines by demonstrating their ability to reduce neuronal cell death induced by excitotoxicity in vitro .
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways: : These interactions can modulate signaling pathways, influencing cellular processes like proliferation, apoptosis, or inflammation.
類似化合物との比較
Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The target’s 2-hydroxyethyl group contrasts with aromatic substituents (e.g., nitrophenyl in ), likely improving aqueous solubility.
- Piperazine in the R5 position may further enhance solubility via protonation.
Biological Activity Trends: Antitumor activity is prominent in analogues with electron-deficient substituents (e.g., nitrobenzylideneamino in ). Piperazine-containing compounds (e.g., ) often target CNS or GPCRs, though this is speculative for the target.
Synthetic Routes :
- Most analogues are synthesized via condensation (e.g., ) or nucleophilic substitution. The target’s piperazine moiety may require coupling reactions (e.g., Suzuki in ).
Non-Core Analogues with Similar Pharmacophores
- : 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Shares the 2-oxoethyl-piperazine chain but on a thiazolo-pyrimidinone core. Highlights the pharmacological relevance of piperazine-linked oxoethyl groups.
- : 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-tetrahydropyrimidine-2,4-dione Demonstrates piperazine’s role in enhancing bioavailability, even in non-pyrazolo cores.
生物活性
The compound 1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
- Findings :
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 49.85 | Apoptosis induction |
| HepG2 | 0.71 | Antiproliferative |
| MCF-7 | 1.39 | Antiproliferative |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazolo derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes:
- Study Findings : The compound inhibited COX-2 activity significantly, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have been explored as well:
- Tested Microorganisms : Gram-positive and Gram-negative bacteria.
- Results : Demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against specific strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus cereus | 32 |
| Micrococcus luteus | 128 |
Study on Antitumor Activity
In a study by Xia et al., various pyrazole derivatives were synthesized and screened for their antitumor activity. The compound demonstrated significant growth inhibition in cancer cell lines with a notable mechanism involving apoptosis .
Synthesis and Docking Studies
Molecular docking studies have shown that the compound binds effectively to target proteins involved in cancer progression, such as Aurora-A kinase, with an IC50 value of 0.067 µM . This suggests that it may serve as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Suzuki-Miyaura coupling : For introducing aryl/heteroaryl substituents, as demonstrated in pyrazolo[3,4-d]pyrimidine derivatives using Pd(PPh₃)₄ catalyst, K₃PO₄ base, and degassed DMF/water solvent systems at 80–100°C .
- Nucleophilic substitution : For installing the 4-phenylpiperazine moiety, using 2-oxoethyl intermediates and piperazine derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yields >70% are achievable with strict control of reaction stoichiometry and inert atmospheres .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify the pyrazolo[3,4-d]pyrimidin-4-one core (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and 4-phenylpiperazine substituents (δ 2.5–3.5 ppm for piperazine methylenes) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s anticancer activity, and what contradictory data might arise?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin). Note discrepancies due to cell line variability (e.g., metabolic activity, genetic background) .
- Apoptosis assays : Use Annexin V/PI staining and flow cytometry. Validate caspase-3 activation via Western blotting .
- Contradiction Analysis : If IC₅₀ varies between studies, assess factors like serum concentration in media, incubation time, or batch-to-batch compound variability .
Q. What experimental approaches elucidate mechanisms involving cGMP-dependent pathways?
- Methodological Answer :
- cGMP quantification : Treat cells (e.g., vascular smooth muscle) with the compound and measure cGMP via ELISA. Use ODQ (sGC inhibitor) to confirm pathway specificity .
- Synergy with NO donors : Co-incubate with sodium nitroprusside (NO donor) and measure enhanced cGMP production or vasodilation in ex vivo models (e.g., rat mesenteric arteries) .
- Calcium influx assays : Use Fura-2 AM fluorescence in K⁺-depolarized cells to test if the compound inhibits Ca²⁺ entry, a cGMP-independent mechanism .
Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?
- Methodological Answer :
- Modify substituents : Replace the 4-phenylpiperazine group with analogs (e.g., 4-benzylpiperazine) to assess impact on solubility and target binding .
- Bioisosteric replacements : Substitute the pyrimidin-4-one core with thieno[2,3-d]pyrimidine (improves metabolic stability) and compare activity .
- Computational modeling : Perform docking studies with kinases (e.g., Aurora A) or receptors (e.g., serotonin receptors) to predict binding modes and prioritize synthetic targets .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activities?
- Methodological Answer :
- Standardize assays : Use identical cell lines, serum conditions (e.g., 10% FBS), and compound concentrations across replicates .
- Orthogonal validation : Confirm apoptosis via both caspase-3 activation (Western blot) and TUNEL assays .
- Batch analysis : Compare NMR and HPLC data from different synthetic batches to rule out impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
